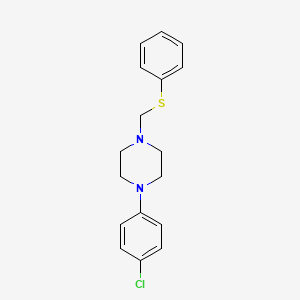
2-(2-Oxocyclohexylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclohexylthio)pyridine typically involves the reaction of pyridine derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields . Another approach involves the use of Grignard reagents to introduce the cyclohexylthio group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxocyclohexylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Oxocyclohexylthio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(2-Oxocyclohexylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxopyridine-3-carbonitrile: Known for its use in the synthesis of thieno[2,3-b]pyridines, which have various pharmacological activities.
2-Pyridone-containing heterocycles: These compounds are considered privileged scaffolds in drug discovery due to their hydrogen bond donor and acceptor properties.
Uniqueness
2-(2-Oxocyclohexylthio)pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine ring with a cyclohexylthio group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
5898-24-8 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H13NOS/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h3-4,7-8,10H,1-2,5-6H2 |
Clé InChI |
VECQZXLTQCPVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

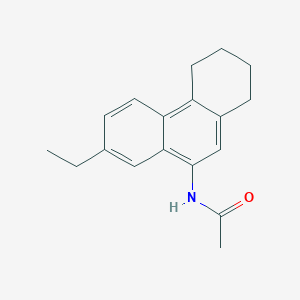
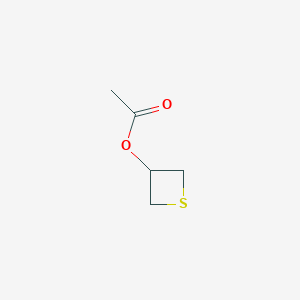
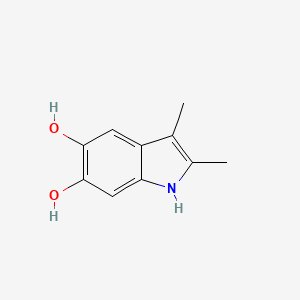
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
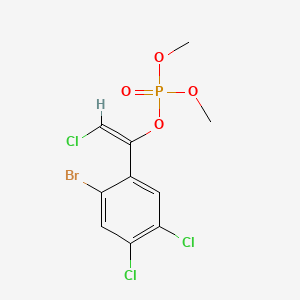
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
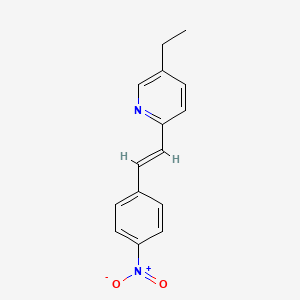

![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
